The synthesis of 1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
These synthetic routes are characterized by their efficiency and ability to produce high yields of the target compound while maintaining functional group integrity.
The molecular structure of 1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be represented using various structural notations:
CC=C(C)C(=C)N1C(=N)C(=C)N=C(N)N=C(C)CThis notation captures both the connectivity of atoms and functional groups within the molecule.
The compound features:
The compound can participate in various chemical reactions typical for organoboron compounds:
These reactions are valuable for synthetic chemists looking to create diverse organic compounds.
The mechanism of action for 1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily involves:
The physical properties of 1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:
Other properties such as boiling point and melting point are not well-documented but are critical for understanding its handling and storage requirements.
The compound should be stored under inert conditions to prevent degradation or unwanted reactions due to moisture or air exposure.
The potential applications of 1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: